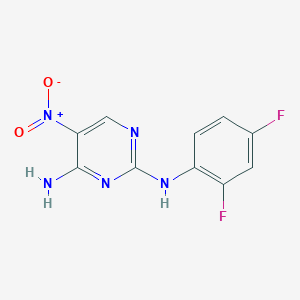![molecular formula C12H17N7O2 B6494728 4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine CAS No. 1334370-93-2](/img/structure/B6494728.png)
4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[7-(Morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine is an organic compound which is composed of nitrogen, oxygen, hydrogen and carbon atoms. It is a heterocyclic compound and is classified as a morpholine derivative. Morpholine derivatives are widely used in the pharmaceutical industry due to their diverse range of applications. Morpholine derivatives are known for their hydrophilic properties, which makes them suitable for use in a variety of pharmaceutical applications.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine, focusing on six unique applications:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific protein kinases involved in cancer cell proliferation. The triazolopyrimidine core is known for its kinase inhibitory activity, making it a promising candidate for developing targeted cancer therapies .
Antiviral Agents
The structural features of 4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine make it a suitable scaffold for designing antiviral agents. Its ability to interfere with viral replication processes has been explored in the development of treatments for viral infections such as HIV and hepatitis .
Antibacterial Applications
Research has indicated that this compound exhibits significant antibacterial properties. The presence of the triazolopyrimidine moiety enhances its ability to disrupt bacterial cell wall synthesis, making it effective against a range of bacterial pathogens .
Neuroprotective Agents
In the field of neuroprotection, 4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine has been investigated for its potential to protect neurons from oxidative stress and apoptosis. This makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Research
The compound’s anti-inflammatory properties have been studied for their potential to treat inflammatory diseases. Its ability to inhibit key enzymes and cytokines involved in the inflammatory response positions it as a promising anti-inflammatory agent .
Antifungal Applications
This compound has also been explored for its antifungal activity. The triazolopyrimidine structure is effective in inhibiting fungal growth by targeting specific enzymes critical for fungal cell membrane synthesis .
Mechanism of Action
Target of Action
The primary target of the compound “4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine” is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .
Mode of Action
This compound acts as a kinase inhibitor for LRRK2 . It binds to the kinase domain of LRRK2, thereby inhibiting its activity. This results in a decrease in the phosphorylation of downstream targets of LRRK2, altering the normal functioning of these proteins.
Pharmacokinetics
It is noted that the compound is abrain penetrant , suggesting that it can cross the blood-brain barrier. This is crucial for its effectiveness in treating neurological disorders like Parkinson’s disease.
Result of Action
The inhibition of LRRK2 kinase activity by this compound could potentially be useful in the treatment of Parkinson’s disease . By reducing the hyperactivity of LRRK2 caused by certain mutations, it may help alleviate the motor symptoms associated with this disease.
properties
IUPAC Name |
4-(5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O2/c1-5-20-6-2-18(1)11-9-10(16-17-15-9)13-12(14-11)19-3-7-21-8-4-19/h1-8H2,(H,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLIVAXYNYYCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=NNN=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B6494645.png)
![3-(3-oxo-3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6494650.png)
![12-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one](/img/structure/B6494658.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494663.png)
![1-(3,4-difluorobenzoyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}azetidine-3-carboxamide](/img/structure/B6494686.png)

![1-(3,4-difluorobenzoyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide](/img/structure/B6494701.png)

![N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B6494707.png)
![5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B6494710.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494717.png)
![4-{5-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine](/img/structure/B6494725.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494736.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494739.png)